5-Methyl-2-nitrobenzoic acid
Description
Contextualization within Nitroaromatic Chemistry
Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a major class of industrial chemicals. nih.govnih.gov While relatively rare in nature, they have been synthesized for a wide array of applications, including the production of dyes, polymers, pesticides, and explosives. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature makes nitroaromatic compounds resistant to oxidative degradation but facilitates nucleophilic aromatic substitution. nih.govwikipedia.org The chemistry of these compounds is a rich area of research, exploring their synthesis, unique photoinduced reaction channels, and their role as starting materials for other valuable chemicals. nih.govrsc.org
Significance of Substituted Benzoic Acids in Contemporary Research
Substituted benzoic acids are fundamental building blocks in organic synthesis and are crucial in the development of pharmaceuticals, agrochemicals, and other functional materials. nih.govsolubilityofthings.com The nature and position of the substituent on the benzoic acid ring dramatically influence its physical and chemical properties, including its acidity. youtube.commdpi.com For instance, electron-withdrawing groups, such as the nitro group, generally increase the acidity of the carboxylic acid. libretexts.org Conversely, electron-donating groups tend to decrease acidity. libretexts.org The "ortho effect" is a notable phenomenon where nearly all ortho-substituted benzoic acids exhibit increased acidity compared to benzoic acid itself, often due to steric interactions that affect the planarity of the molecule. quora.com The systematic study of these substituent effects provides valuable data for designing molecules with specific desired properties. nih.govmdpi.com
Overview of Research Trajectories for 5-Methyl-2-nitrobenzoic Acid
This compound serves as a key intermediate in various synthetic pathways. researchgate.netontosight.ai Current research often focuses on its use in the synthesis of more complex molecules, including pharmaceuticals and dyes. solubilityofthings.comontosight.ai The presence of three distinct functional groups—the carboxylic acid, the nitro group, and the methyl group—offers multiple reaction sites for chemical modification. solubilityofthings.com Researchers are exploring efficient and environmentally friendly methods for its synthesis, such as novel nitration processes. researchgate.netresearchgate.net Furthermore, its chemical properties, including its solubility and reactivity, are subjects of ongoing investigation to optimize its use in various applications. solubilityofthings.com
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as white to very light yellow. nih.govthermofisher.com Its chemical structure consists of a benzene (B151609) ring substituted with a methyl group at the 5-position and a nitro group at the 2-position relative to the carboxylic acid group.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | nih.govsigmaaldrich.com |
| Molecular Weight | 181.15 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 131-138 °C | thermofisher.comsigmaaldrich.com |
| Solubility | Insoluble in water | noaa.gov |
| Appearance | Crystals or very light yellow solid | nih.gov |
Synthesis and Manufacturing
The primary method for producing this compound involves the nitration of 3-methylbenzoic acid. researchgate.net A common procedure utilizes a mixture of nitric acid and sulfuric acid. researchgate.net However, research into more environmentally friendly and efficient synthesis routes is ongoing. One such development is a nitration process using a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O) for the nitration of methyl 3-methylbenzoate (B1238549), which is then hydrolyzed to yield this compound. researchgate.netresearchgate.net This method is noted for its high selectivity. researchgate.netresearchgate.net
Applications in Scientific Research
The utility of this compound in scientific research is primarily as a chemical intermediate for the synthesis of other organic compounds. researchgate.netontosight.ai The reactivity of its functional groups allows for a variety of chemical transformations.
Chemical Intermediate
As an intermediate, this compound is a precursor in multi-step organic syntheses. ontosight.ai Its nitro group can be reduced to an amino group, and the carboxylic acid can undergo esterification or be converted into an amide, providing pathways to a diverse range of molecules. ontosight.ai
Synthesis of Other Compounds
The compound is utilized in the synthesis of various other chemicals. For example, it can be used in decarboxylation reactions to produce 1-methyl-4-nitrobenzene. rsc.org This highlights its role as a building block for creating substituted aromatic compounds that may have applications in different areas of chemical research.
| Compound Synthesized From this compound | Reaction Type |
| 1-methyl-4-nitrobenzene | Decarboxylation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-nitrobenzoic acid | |
|---|---|---|
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InChI |
InChI=1S/C8H7NO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
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InChI Key |
QRRSIFNWHCKMSW-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
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Molecular Formula |
C8H7NO4 | |
| Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID1025643 | |
| Record name | 5-Methyl-2-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
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Physical Description |
Crystals or very light yellow solid. (NTP, 1992) | |
| Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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CAS No. |
3113-72-2 | |
| Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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| Record name | 5-Methyl-2-nitrobenzoic acid | |
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| Record name | 5-Methyl-2-nitrobenzoic acid | |
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| Record name | Benzoic acid, 5-methyl-2-nitro- | |
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| Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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Melting Point |
273 to 277 °F (NTP, 1992) | |
| Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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Synthetic Methodologies and Mechanistic Investigations of 5 Methyl 2 Nitrobenzoic Acid
Advanced Nitration Processes for 5-Methyl-2-nitrobenzoic Acid Synthesis
The synthesis of this compound is primarily achieved through nitration, a chemical process that introduces a nitro group onto a molecule. Modern research has focused on refining these nitration techniques to improve yield, selectivity, and environmental safety.
Environmentally Benign Nitration Strategies
A significant advancement in the synthesis of this compound is the development of an environmentally friendly nitration process that uses a mixture of nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O). researchgate.net This method is considered a "green" process because it offers high selectivity for the desired product and avoids the use of more hazardous reagents traditionally employed in nitration, such as concentrated sulfuric acid. researchgate.netsmolecule.com The key advantage of this strategy is the nitration of methyl 3-methylbenzoate (B1238549), which allows for easier control of the reaction rate. researchgate.net This approach addresses the drawbacks of older methods, which often involved harsh conditions and produced significant waste. researchgate.net
Nitration of Methyl 3-Methylbenzoate with Nitric Acid/Acetic Anhydride
A novel and green process has been developed for synthesizing this compound through the nitration of methyl 3-methylbenzoate with a mixture of fuming nitric acid and acetic anhydride. researchgate.net This method has been studied in detail to optimize reaction conditions for maximum conversion and selectivity. researchgate.net The reaction involves the formation of acetyl nitrate (B79036) as the nitrating agent. researchgate.net
Researchers have investigated the impact of varying the quantities of the reagents and the reaction time. researchgate.net The findings indicate that the molar ratio of reactants and the preparation time of the nitrating agent are crucial factors influencing the outcome of the synthesis. researchgate.net
Table 1: Effect of Reagent Amounts on Nitration of Methyl 3-methylbenzoate Reaction Conditions: time (0.5 h), methyl 3-methylbenzoate (18.1 mmol).
| Fuming Nitric Acid (mmol) | Acetic Anhydride (mmol) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 21.52 | 26.47 | 94.2 | 89.1 |
| 25.83 | 26.47 | 99.1 | 90.2 |
| 30.14 | 26.47 | 99.3 | 89.5 |
| 30.14 | 21.18 | 98.5 | 88.7 |
| 30.14 | 26.47 | 99.3 | 89.5 |
| 30.14 | 31.76 | 99.4 | 88.9 |
Data sourced from research on an efficient and green synthesis process. researchgate.net
Nitration of 3-Methylbenzoic Acid
The traditional method for producing this compound involves the direct nitration of 3-methylbenzoic acid. researchgate.net This process is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as mixed acid. researchgate.netresearchgate.net While effective, this method can lead to the formation of multiple nitrated by-products, reducing the selectivity for the desired this compound isomer. patsnap.com The yield for this compound using this approach has been reported at around 58% to 74%. researchgate.net
Innovations in this area include performing the reaction at very low temperatures (-30 to -15 °C) using powdered m-methylbenzoic acid and nitric acid. patsnap.comgoogle.com This technique has been shown to achieve a high conversion rate of the starting material (over 99%) and high selectivity (up to 85.6%) for the 2-nitro-3-methylbenzoic acid isomer, which is a precursor or related compound, highlighting the importance of temperature control in directing the substitution pattern. google.com
Reaction Mechanisms of this compound
The chemical reactivity of this compound is largely defined by its two primary functional groups: the carboxylic acid group (-COOH) and the nitro group (-NO₂).
Acid-Base Interactions and Proton Donation
As a carboxylic acid, this compound acts as a proton (hydrogen ion, H⁺) donor. ontosight.aichemicalbook.comnih.govnoaa.gov This acidic nature is a fundamental characteristic, allowing it to react with bases. chemicalbook.comnih.govnoaa.gov The presence of the electron-withdrawing nitro group on the benzene (B151609) ring enhances the acidity of the carboxylic acid group compared to benzoic acid itself. solubilityofthings.com In an aqueous solution, soluble carboxylic acids like this one can dissociate to a limited extent, releasing hydrogen ions and lowering the solution's pH to below 7.0. chemicalbook.comnih.govnoaa.gov
Neutralization Reactions and Associated Thermodynamics
When this compound reacts with a base, either organic (like amines) or inorganic, it undergoes a neutralization reaction. chemicalbook.comnih.govnoaa.gov This reaction is exothermic, meaning it is accompanied by the evolution of a substantial amount of heat. chemicalbook.comnih.govnoaa.gov The products of this neutralization are water and a salt, which is formed from the carboxylate anion of the acid and the cation of the base. chemicalbook.comnih.govnoaa.gov Many insoluble carboxylic acids, including this compound which is insoluble in water, will react quickly with aqueous base solutions, dissolving as the neutralization reaction produces a soluble salt. chemicalbook.comnih.govnoaa.gov
Reactivity of the Nitro Functional Group in Aromatic Systems
This transformation is a cornerstone of synthetic chemistry as it converts the nitro compound into a versatile aniline (B41778) derivative, which can serve as a precursor for a wide array of more complex molecules, including dyes, pharmaceuticals, and other fine chemicals. ontosight.ai The reduction can be achieved using various reducing agents and methodologies. Common laboratory and industrial methods include catalytic hydrogenation (using hydrogen gas with catalysts like palladium, platinum, or nickel) or chemical reduction with metals in acidic media (such as tin or iron in hydrochloric acid). The resulting product, 2-amino-5-methylbenzoic acid, is a valuable synthetic intermediate.
The reactivity of the nitro group is fundamental to the utility of this compound as a building block in multi-step syntheses. ontosight.ai For instance, derivatives of the compound have been investigated for potential antibacterial and anticancer activities, modifications that often begin with the reduction of the nitro group to the more reactive amine functionality. smolecule.com
Chemical Modifications at the Carboxylic Acid Moiety
The carboxylic acid (–COOH) group is the other primary site of reactivity in the this compound molecule. ontosight.ai This functional group behaves as a typical carboxylic acid, capable of undergoing a variety of chemical transformations. nih.govnoaa.gov
One of the most fundamental reactions is its ability to donate a proton, exhibiting acidic properties. ontosight.ai It readily reacts with bases to form salts, a process known as neutralization, which is often accompanied by the evolution of heat. nih.govnoaa.govchemicalbook.com This reaction can be used to improve the solubility of the compound in aqueous solutions. noaa.gov
Beyond simple acid-base reactions, the carboxylic acid moiety is a versatile handle for synthetic modifications. ontosight.ai Key reactions include:
Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters. For example, treatment with methanol (B129727) and a catalyst like thionyl chloride or sulfuric acid yields methyl 5-methyl-2-nitrobenzoate. nih.gov This modification is often used as a strategic step in synthesis to protect the carboxylic acid group or to alter the molecule's physical properties. nih.govresearchgate.net
Amidation: The carboxylic acid can be converted into amides by reaction with amines, typically requiring activation of the carboxyl group first (e.g., by conversion to an acyl chloride) followed by addition of the amine. These amide derivatives are crucial in the development of new chemical products and are a key linkage in many biologically active molecules. ontosight.ai
These modifications at the carboxylic acid group, along with transformations of the nitro group, underscore the compound's role as a versatile intermediate in organic synthesis. ontosight.ai
Comparative Synthetic Routes and Yield Optimization
Several synthetic pathways have been developed for the production of this compound. The choice of route often depends on factors such as starting material availability, desired purity, reaction yield, and environmental considerations. The most common strategies involve the nitration of a substituted benzoic acid or a derivative thereof.
One of the traditional and most direct methods is the nitration of 3-methylbenzoic acid (m-toluic acid) using a mixture of nitric acid and sulfuric acid. Research has reported yields for this method ranging from 58% to 74%. researchgate.net While direct, this method can suffer from the formation of isomeric byproducts, complicating purification.
An alternative and more modern approach involves a two-step process starting with the ester of 3-methylbenzoic acid. In this "green" process, methyl 3-methylbenzoate is nitrated using a mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O). researchgate.netresearchgate.net This step is followed by hydrolysis of the resulting ester to yield the final carboxylic acid product. This method is reported to have high selectivity and offers easier control of the reaction rate. researchgate.net
Another documented route is the nitration of 2-methylbenzoic acid (o-toluic acid) . This reaction, however, produces an inseparable mixture of 2-methyl-5-nitrobenzoic acid and 2-methyl-3-nitrobenzoic acid. nih.gov The subsequent esterification of this mixture allows for the separation of the desired methyl 2-methyl-5-nitrobenzoate (B13354976) isomer by recrystallization. nih.gov
The table below provides a comparison of different synthetic approaches.
| Starting Material | Reagents | Key Steps | Reported Yield | Reference |
| 3-Methylbenzoic Acid | HNO₃ / H₂SO₄ | Direct Nitration | 58% - 74% | researchgate.net |
| Methyl 3-methylbenzoate | HNO₃ / Ac₂O | 1. Nitration2. Hydrolysis | High (Specific yield not stated, but described as efficient) | researchgate.netresearchgate.net |
| 2-Methylbenzoic Acid | KNO₃ / H₂SO₄ | 1. Nitration (yields mixture)2. Esterification3. Isomer Separation | 99% (for mixed acid isomers) | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 Nitrobenzoic Acid
Vibrational Spectroscopy for Molecular Structure Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 5-Methyl-2-nitrobenzoic acid reveals a wealth of information about its constituent functional groups. The presence of a carboxylic acid is prominently indicated by a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded dimer. The strong absorption observed for the carbonyl group (C=O) stretch is a key indicator of the carboxylic acid functionality.
Furthermore, the nitro group (NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The aromatic nature of the benzene (B151609) ring is confirmed by the presence of C-H stretching vibrations, which typically appear in the 3000-3100 cm⁻¹ range.
A detailed assignment of the principal FTIR absorption bands is presented in the table below.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3200-3600 | O-H stretch | Hydroxyl |
| 3000-3100 | C-H stretch | Aromatic |
| 2500-3000 | O-H stretch (hydrogen-bonded) | Carboxylic Acid |
| 1670-1760 | C=O stretch | Carbonyl |
| 1500-1660 | N-O asymmetric stretch | Nitro |
| 1260-1390 | N-O symmetric stretch | Nitro |
This data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.
Fourier Transform Raman (FT-Raman) Spectroscopy
A representative FT-Raman spectrum of this compound is available through spectral databases, which can be used for detailed analysis. chemicalbook.com
Normal Coordinate Analysis and Vibrational Mode Assignment
A comprehensive understanding of the vibrational spectra is achieved through Normal Coordinate Analysis (NCA). This theoretical method involves the calculation of the vibrational frequencies and their corresponding normal modes, which describe the collective motion of the atoms for each vibration. While a specific NCA for this compound is not detailed in the provided search results, studies on similar substituted benzoic acids demonstrate the utility of this approach. scirp.orgscirp.orgscirp.org
NCA, often performed using Density Functional Theory (DFT) calculations, allows for a precise assignment of the observed experimental bands in the FTIR and FT-Raman spectra to specific vibrational motions within the molecule. This analysis can confirm the assignments of the key functional group vibrations and provide a deeper understanding of the coupling between different vibrational modes. For example, in related nitrobenzoic acid compounds, NCA has been used to definitively assign the C-N stretching and NO₂ deformation modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton and the electronic environment of the protons in this compound. Both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern on the aromatic ring and understanding the molecule's conformation.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methyl group, leading to a specific splitting pattern that confirms their relative positions on the benzene ring.
Experimental ¹H NMR data for this compound is available from various sources. rsc.orgnih.gov
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | Varies | Multiplet |
| Methyl-H | Varies | Singlet |
The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms. The carbonyl carbon of the carboxylic acid group typically appears at a downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on the attached substituent.
Spectral data for the ¹³C NMR of this compound is available in chemical databases. nih.govchemicalbook.com
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | Downfield |
| Aromatic C-NO₂ | Varies |
| Aromatic C-CH₃ | Varies |
| Aromatic C-H | Varies |
| Aromatic C-COOH | Varies |
| Methyl (CH₃) | Upfield |
The exact chemical shifts are dependent on the solvent and experimental setup.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample is first vaporized and separated from other components in the GC column before being introduced into the mass spectrometer.
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M+) which confirms its molecular weight. nih.govnih.gov The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for nitroaromatic compounds like this compound involve the loss of nitro (-NO2) and carboxyl (-COOH) groups. nih.govresearchgate.net The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a prominent molecular ion peak at m/z 181. nih.gov Other significant peaks are observed at m/z 77 and 107, corresponding to further fragmentation of the molecule. nih.gov The analysis of these fragments helps in confirming the presence of the methyl and nitro-substituted benzene ring. nih.gov
Table 1: Key GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Ion (M+) | 181 m/z | nih.gov |
| Second Highest Peak | 77 m/z | nih.gov |
| Third Highest Peak | 107 m/z | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for polar and thermally labile molecules like this compound. In negative ion mode, ESI-MS typically shows a deprotonated molecule [M-H]⁻. The fragmentation of this ion can be studied using tandem mass spectrometry (MS/MS) to further elucidate the structure. For nitrobenzoic acids, a common fragmentation pathway observed in ESI-MS/MS is decarboxylation (loss of CO2). researchgate.net Additionally, the loss of the nitro group (NO2) can occur. researchgate.net The specific fragmentation pattern is influenced by the position of the substituents on the benzene ring. researchgate.net
A study on nitroaromatic compounds using ESI-MS revealed that the ionization efficiency and fragmentation behavior are highly dependent on the molecular structure. researchgate.net For some nitrobenzoic acids, thermal decarboxylation in the ion source can be a competing process. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. In this compound, the benzene ring, the carboxyl group, and the nitro group act as chromophores, which are responsible for the absorption of light.
The UV-Vis spectrum of benzoic acid derivatives with nitro substituents typically shows absorption maxima in the range of 260-280 nm, which are attributed to π→π* transitions within the aromatic system. The presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the benzene ring influences the energy of these transitions. The nitro group, in particular, can also give rise to n→π* transitions. The solvent used for the analysis can also affect the position and intensity of the absorption bands. slideshare.net
Thermal Analysis of this compound and its Metal Complexes
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetry (TG) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material. eag.com These simultaneous techniques provide information about decomposition, phase transitions, and thermal stability.
A study on the thermal decomposition of nitrobenzoic acid isomers showed that the process is complex and involves multiple stages. scielo.br The TG curve for these compounds typically shows a significant weight loss in the temperature range of 125-200 °C, which is attributed to the breaking of chemical bonds and the detachment of the nitro group during pyrolysis. scielo.br DTA curves reveal whether the decomposition processes are endothermic or exothermic. eag.com For some nitroaromatic compounds, the decomposition can be exothermic, indicating a potential thermal hazard. scielo.brresearchgate.net The thermal stability of metal complexes of this compound would be expected to differ from the free acid, with the coordination to a metal ion influencing the decomposition pathway.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, enthalpies of fusion, and to study decomposition kinetics. nih.gov
A comprehensive thermochemical study of nine methyl-substituted nitrobenzoic acids utilized DSC to investigate their thermal behavior, including melting temperatures and enthalpies of fusion. nih.gov For this compound, the melting point is reported to be in the range of 134-136 °C. sigmaaldrich.comsigmaaldrich.com DSC studies on related nitrobenzoic acid isomers have shown that the thermal decomposition process consists of a single exothermic stage occurring at temperatures between 250-400 °C. scielo.br The decomposition energy and the onset temperature of decomposition are important parameters for assessing the thermal stability and potential hazards of these compounds. beilstein-journals.org
Table 2: Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point | 134-136 °C | sigmaaldrich.comsigmaaldrich.com |
| Decomposition Temperature Range (Isomers) | 250-400 °C | scielo.br |
Evolved Gas Analysis (EGA) by TG/DSC-FTIR
Evolved Gas Analysis (EGA) is a powerful analytical technique that couples thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) with a gas analysis method, most commonly Fourier Transform Infrared (FTIR) spectroscopy. This hyphenated technique, TG/DSC-FTIR, provides simultaneous information about the thermal stability of a material and the chemical identity of the gaseous products evolved during its decomposition. bohrium.commdpi.com As a sample is heated in the TGA/DSC, any mass loss is recorded as a function of temperature, while the evolved gases are transferred to an FTIR gas cell for analysis. scielo.br
While specific experimental data on the TG/DSC-FTIR analysis of this compound is not extensively available in the reviewed literature, the thermal decomposition behavior can be inferred from studies on closely related nitrobenzoic acid isomers. researchgate.netresearchgate.netresearchgate.net The thermal decomposition of nitroaromatic compounds is a complex process involving the cleavage of chemical bonds and the release of various gaseous products. researchgate.net
For nitrobenzoic acid isomers, thermogravimetric analysis typically reveals significant mass loss in a temperature range of 125-200°C, attributed to the initial stages of pyrolysis, including the breaking of chemical bonds and the detachment of the nitro group. researchgate.net The decomposition process is exothermic, as shown by DSC. researchgate.net
Based on the decomposition pathways of other nitrobenzoic acids and related nitroaromatic compounds, the primary gaseous products expected to evolve during the thermal decomposition of this compound would be identified by their characteristic infrared absorption bands. bohrium.comresearchgate.net The anticipated evolved gases and their corresponding IR signatures are outlined in the table below.
Table 1: Anticipated Evolved Gas Products from the Thermal Decomposition of this compound and Their Characteristic FTIR Absorption Regions.
| Evolved Gas Product | Chemical Formula | Characteristic FTIR Absorption Bands (cm⁻¹) |
|---|---|---|
| Carbon Dioxide | CO₂ | 2300–2365 and 669 |
| Water | H₂O | ~3500–4000 and ~1500–1800 |
| Nitrogen Oxides | NOₓ (e.g., NO₂, N₂O) | ~1600–1640 (NO₂) and ~2220–2240 (N₂O) |
| Carbon Monoxide | CO | ~2100–2200 |
The analysis would likely show an initial release of water (H₂O) and carbon dioxide (CO₂) from the decarboxylation of the carboxylic acid group. This would be followed by the cleavage of the C-NO₂ bond, releasing nitrogen oxides (NOₓ). At higher temperatures, further fragmentation of the aromatic ring would lead to the evolution of carbon monoxide (CO) and other organic fragments. The presence of the methyl group might also lead to the formation of methane (B114726) (CH₄) and other small hydrocarbons. bohrium.com The precise decomposition profile and the relative abundance of these gases would be dependent on the heating rate and the atmosphere (inert or oxidative) used during the analysis. mdpi.com
X-ray Diffraction Studies of Related Nitrobenzoic Acid Structures
The substitution pattern on the benzene ring, including the relative positions of the nitro, methyl, and carboxylic acid groups, significantly influences the crystal lattice parameters. Studies on various isomers and derivatives show that even minor changes in the molecular structure can lead to different crystal systems and space groups. iucr.orgnih.gov A comparative analysis of the crystallographic data for several related nitrobenzoic acid compounds is presented below.
Table 2: Crystallographic Data for Related Nitrobenzoic Acid Structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Methylamino-5-nitrobenzoic acid | C₈H₈N₂O₄ | Monoclinic | P2₁/c | 7.2541 | 14.037 | 8.5972 | 103.673 | iucr.org |
| 2-Allyloxy-5-nitrobenzoic acid | C₁₀H₉NO₅ | Monoclinic | P2₁/n | 3.9438 | 9.0409 | 28.804 | 92.227 | nih.gov |
In 2-Methylamino-5-nitrobenzoic acid, molecules form inversion dimers linked by O-H···O hydrogen bonds, which are further connected into sheets by N-H···O interactions. iucr.org Similarly, the structure of 2-Allyloxy-5-nitrobenzoic acid also features centrosymmetrically related molecules paired into dimers through strong O-H···O hydrogen bonds. nih.gov For 4-Methyl-2-nitrobenzoic acid, the molecules also pack in a monoclinic system, indicating that this is a common packing motif for this class of compounds. The planarity of the molecule is influenced by the substituents; the nitro and carboxyl groups are often slightly twisted out of the plane of the benzene ring. nih.gov These studies collectively demonstrate that while the carboxylic acid dimer is a robust and recurring structural feature, the specific arrangement of these dimers and the resulting crystal symmetry are highly sensitive to the nature and position of the other functional groups on the aromatic ring.
Computational and Theoretical Investigations of 5 Methyl 2 Nitrobenzoic Acid
Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the properties of benzoic acid derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying molecular geometry, electronic characteristics, and potential applications.
Optimized Geometries and Conformational Analysis
The molecular structure of 5-Methyl-2-nitrobenzoic acid, like other substituted benzoic acids, is defined by the spatial arrangement of its functional groups—carboxylic acid (-COOH), nitro (-NO₂), and methyl (-CH₃)—on the benzene (B151609) ring. DFT calculations are instrumental in determining the most stable (optimized) geometry of the molecule.
Computational studies on related substituted benzoic acids, such as 4-methyl-3-nitrobenzoic acid, reveal key structural features that are applicable to the 5-methyl-2-nitro isomer. scirp.org The carboxylic acid group can exist in two primary planar conformations relative to the benzene ring: cis and trans. In the cis conformation, the hydroxyl hydrogen points towards the adjacent substituent (the nitro group at position 2), while in the trans conformation, it points away. DFT calculations typically show that the cis conformer, which allows for the formation of an intramolecular hydrogen bond between the carboxylic hydrogen and an oxygen atom of the ortho-nitro group, is significantly more stable. scirp.org
The presence of the bulky nitro group adjacent to the carboxylic acid group can cause steric hindrance, leading to slight out-of-plane twisting of both the -COOH and -NO₂ groups from the plane of the benzene ring to minimize repulsion. DFT-optimized molecular geometries generally show good agreement with experimental data obtained from X-ray crystallography for similar compounds. researchgate.net
Table 1: Computed Structural Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO₄ | PubChem nih.gov |
| Molecular Weight | 181.15 g/mol | PubChem nih.gov |
| InChIKey | QRRSIFNWHCKMSW-UHFFFAOYSA-N | PubChem nih.gov |
| SMILES | CC1=CC(=C(C=C1)N+[O-])C(=O)O | PubChem nih.gov |
This table presents basic computed structural identifiers for the molecule.
Electronic Properties and Electron Transfer Processes
The electronic nature of this compound is dominated by the interplay between its electron-donating and electron-withdrawing substituents. The methyl group (-CH₃) is a weak electron-donating group, while the nitro (-NO₂) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups. This electronic arrangement makes the compound a subject of interest for studying electron transfer processes. solubilityofthings.com
DFT calculations are used to model the electronic structure, primarily through analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO represents the ability to donate an electron. In molecules like this, the HOMO is typically localized on the aromatic ring and the electron-donating methyl group.
LUMO: The LUMO represents the ability to accept an electron. It is generally localized on the electron-withdrawing nitro and carboxylic acid groups.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive, facilitating intramolecular charge transfer from the donor part to the acceptor part of the molecule. nih.gov
Due to these electronic features, this compound and its derivatives are utilized in research on molecular electrets and materials designed to control charge transfer pathways. solubilityofthings.comspiedigitallibrary.org For example, it has been used as a precursor in the synthesis of molecules designed for bioinspired energy materials, where controlling electron transfer is a primary goal. spiedigitallibrary.org
Prediction of Non-Linear Optical (NLO) Properties
Molecules that possess both electron-donating and electron-withdrawing groups linked by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. These materials have applications in optoelectronic technologies like frequency conversion and optical switching. The intramolecular charge transfer from the donor (methyl group and benzene ring) to the acceptor (nitro group) in this compound makes it a candidate for NLO activity.
DFT calculations are a standard theoretical tool for predicting NLO responses. nih.gov The key parameter calculated is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Theoretical studies on isomers like 4-methyl-3-nitrobenzoic acid have been performed to estimate these properties. scirp.org For such molecules, the calculations often predict a significant hyperpolarizability value, frequently benchmarked against the value for urea, a standard NLO material. scirp.org The computed first hyperpolarizability (β) for 4-methyl-3-nitrobenzoic acid was found to be 3.66 × 10⁻³⁰ cm⁵/esu, which is substantially higher than that of urea, indicating its potential as an NLO material. scirp.org Similar NLO activity would be expected for the 5-methyl-2-nitro isomer due to its comparable electronic push-pull system.
Ab Initio Calculations for Electronic Structure and Energetics
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, high-level ab initio methods like the Gaussian-n (G3, G4) theories provide highly accurate energetic data. nih.govacs.org
These methods have been crucial for the study of methyl-substituted nitrobenzoic acids. Specifically, high-level G* quantum chemical methods were employed to calculate the theoretical gas-phase enthalpies of formation for nine isomers, including this compound. nih.gov The purpose of these advanced calculations was to provide a reliable theoretical benchmark to validate experimental thermochemical data. The excellent agreement observed between the ab initio calculated values and the experimental results provides mutual confirmation of their accuracy and consistency. nih.gov This validation is essential for establishing a reliable thermochemical database for this class of compounds. nih.govresearchgate.net
Thermochemical Studies and Enthalpies of Formation
Thermochemical properties, particularly the enthalpy of formation, are fundamental for understanding the stability and reaction energetics of a compound. A combination of experimental techniques and theoretical calculations provides a comprehensive picture of the thermochemistry of this compound.
Gas-Phase Enthalpies of Formation and Mutual Validation of Experimental and Theoretical Data
A comprehensive study was undertaken to determine the standard molar enthalpies of formation in the gas phase (ΔfH°m(g)) for nine isomers of methyl-nitrobenzoic acid, including the 5-methyl-2-nitro derivative. nih.gov
The experimental pathway involved several steps:
Combustion Calorimetry: The energy of combustion was measured to derive the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)). nih.gov
Vapor Pressure Measurements: The classic Knudsen effusion mass loss and transpiration methods were used to measure vapor pressures at different temperatures. nih.gov
Enthalpy of Sublimation: The temperature dependence of vapor pressure was used to calculate the standard molar enthalpy of sublimation (ΔgcrH°m). nih.gov
The experimental gas-phase enthalpy of formation was then obtained by combining the enthalpy of formation in the crystalline state with the enthalpy of sublimation.
To validate these experimental findings, high-level G* quantum chemical calculations were performed. The theoretical and experimental values for the gas-phase enthalpy of formation were found to be in excellent agreement, within the range of experimental uncertainties. nih.gov This consistency between the experimental measurements and theoretical ab initio calculations lends high confidence to the reported thermochemical data, which can now be recommended for use in further thermodynamic calculations involving substituted benzene derivatives. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methyl-3-nitrobenzoic acid |
| 5-bromo-2-methyl benzoic acid |
| 4-Chloro-2-methyl-5-nitrobenzoic acid |
| 2-Methoxy-5-nitrobenzoic acid |
| 4-Nitrobenzoic acid |
| 2-nitrobenzoic acid |
| 5-amino-2-nitrobenzoic acid |
Pairwise Substituent Interactions and Additivity in Substituted Benzenes
In the context of trisubstituted benzenes like methyl-nitro-benzoic acids, the validity of pairwise interaction additivity has been a subject of detailed investigation. A comprehensive study combined experimental thermochemical data with high-level quantum chemical calculations (G* methods) to establish a reliable set of gas-phase enthalpies of formation for various methyl-substituted nitrobenzoic acids. nih.govnih.gov This research leveraged data from nitro-toluenes, methyl-benzoic acids, and nitro-benzoic acids to derive the pairwise interactions of the substituents on the benzene ring. nih.govnih.gov The findings suggest that the sum of these pairwise interactions is largely sufficient to predict the gas-phase formation enthalpies of the trisubstituted benzene derivatives, indicating a good adherence to the additivity principle for these systems with methyl, nitro, and carboxyl groups. nih.gov
From a theoretical standpoint, the effect of substituents on the aromaticity of the benzene ring itself can be quantified. Using an approach based on interaction coordinates (AIBIC), the change in aromaticity due to substitution can be calculated. aip.org Studies have shown that for disubstituted benzenes, the AIBIC value can be accurately predicted by summing the individual substituent effects (SEBIC) of the corresponding monosubstituted benzenes and adding them to the AIBIC of unsubstituted benzene. aip.org This additivity holds well for meta- and para-substituted systems, further cementing the utility of additivity models in predicting the properties of polysubstituted benzenes. aip.org
The interplay of inductive and resonance effects governs the electron-donating or electron-withdrawing nature of substituents, which in turn dictates their influence on the reactivity and charge distribution of the benzene ring. youtube.comlibretexts.orglibretexts.org The methyl group is generally considered an activating, ortho-para directing group due to its electron-donating inductive effect. Conversely, the nitro group is a strongly deactivating, meta-directing group because of its powerful electron-withdrawing resonance and inductive effects. The carboxylic acid group is also deactivating and meta-directing. In this compound, the relative positions of these groups lead to a complex electronic landscape that is a composite of their individual and interacting effects.
Table 1: Classification of Substituents in this compound
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| -CH₃ | 5 | Activating | Ortho, Para |
| -NO₂ | 2 | Deactivating | Meta |
| -COOH | 1 | Deactivating | Meta |
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of molecules in the solution phase, providing insights into processes like self-association, solvation, and the precursor stages of crystallization. For substituted benzoic acids, MD simulations can elucidate how different functional groups and their positions influence intermolecular interactions and the formation of aggregates in various solvents. ucl.ac.uk
A general methodology for performing MD simulations of benzoic acid derivatives involves several key steps. The molecules, including the solute (e.g., a substituted benzoic acid) and the explicit solvent molecules, are typically modeled using a classical force field, such as the General Amber Force Field (GAFF). ucl.ac.uk The initial geometries of the solute molecules can be obtained from experimental crystal structures. ucl.ac.uk
The simulation is set up by randomly placing a number of solute molecules in a simulation box of appropriate dimensions, which is then filled with solvent molecules to achieve a desired concentration. ucl.ac.uk The system is then subjected to energy minimization to remove any unfavorable contacts, followed by an equilibration phase where the temperature and pressure are brought to the desired values and stabilized. Finally, a production run is performed, during which the trajectories of all atoms are saved for subsequent analysis. ucl.ac.uk
Analysis of the MD trajectories can reveal the extent of self-association of the solute molecules in solution. For benzoic acid derivatives, a key interaction is the formation of hydrogen-bonded dimers via their carboxylic acid groups. ucl.ac.uk The propensity to form these dimers is highly dependent on the solvent. In apolar solvents or those with low hydrogen bond accepting ability (e.g., chloroform, toluene), the formation of hydrogen-bonded dimers is more pronounced. ucl.ac.uk In contrast, in solvents with a high propensity to accept hydrogen bonds, the solvent molecules can effectively compete for the carboxylic acid's hydrogen bonds, thereby screening the self-association and favoring monomeric species. ucl.ac.uk
Beyond hydrogen bonding, other weaker interactions, such as π-π stacking and CH-π interactions, are also crucial in determining the structure of self-associates. The specific substituents on the benzene ring play a defining role in the nature and strength of these interactions. ucl.ac.uk For this compound, the methyl and nitro groups, in addition to the carboxylic acid, would dictate the preferred geometries of any dimers or higher-order oligomers that form in solution.
While specific MD simulation studies exclusively focused on this compound are not extensively reported in the literature reviewed, the established protocols for similar molecules like 2-chloro-4-nitrobenzoic acid and 2-methyl-4-nitrobenzoic acid provide a clear blueprint for how such an investigation would be conducted. ucl.ac.uk Such simulations would be invaluable for understanding the pre-nucleation behavior of this compound in different solvents, potentially linking solution-phase aggregates to the solid-state structures it can form.
Table 2: Typical Parameters for MD Simulations of Substituted Benzoic Acids
| Parameter | Description | Example Value/Method |
|---|---|---|
| Force Field | Describes the potential energy of the system | General Amber Force Field (GAFF) ucl.ac.uk |
| Solvent Model | Representation of solvent molecules | Explicit (e.g., TIP3P for water) |
| Initial Geometry | Starting structure of the solute | From experimental crystal structures ucl.ac.uk |
| Concentration | Amount of solute in the solvent | ~0.1 – 0.15 M ucl.ac.uk |
| Simulation Box | Periodic boundary conditions | Cubic, ~6-6.5 nm edges ucl.ac.uk |
| Software | Program to run the simulation | GROMACS, AmberTools ucl.ac.uk |
| Analysis | Quantities calculated from trajectories | Radial Distribution Functions, Association Constants |
Derivatives and Analogues of 5 Methyl 2 Nitrobenzoic Acid in Synthetic Organic Chemistry
Synthesis of Complex Organic Molecules utilizing 5-Methyl-2-nitrobenzoic Acid as a Building Block
The unique arrangement of functional groups on this compound makes it an important precursor in the synthesis of a variety of organic molecules, including intermediates for pharmaceuticals, agrochemicals, and materials like dyes and specialty chemicals. ontosight.aisolubilityofthings.comguidechem.com
This compound is employed as a foundational component in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. nih.govkemiworks.net A notable application is in the preparation of benzamide (B126) derivatives that serve as precursors to complex heterocyclic systems. For instance, it reacts with furfurylamine (B118560) to produce N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide. nih.gov This reaction, an amidation of the carboxylic acid group, proceeds with high efficiency and is a key step toward synthesizing seven-membered heterocyclic structures like 1,4-benzodiazepine-5-ones, a class of compounds investigated for their pharmacological potential. nih.gov
A detailed example of such a synthesis is the preparation of N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide, which was achieved with a 93% yield. nih.gov The successful synthesis of this intermediate highlights the utility of this compound in building molecular frameworks relevant to drug discovery. nih.gov While direct applications are specific, the broader class of nitrobenzoic acids are key intermediates; for example, 5-methoxy-2-nitrobenzoic acid is a crucial intermediate for the anticoagulant medication Betrixaban. google.com
In the agrochemical industry, this compound serves as an important intermediate. solubilityofthings.comguidechem.com Its production on a large, industrial scale underscores its role in the supply chain for agricultural chemicals. agropages.com For example, a major chemical project initiated in late 2023 includes plans for the annual production of over 3,000 tons of this compound in its first phase alone. agropages.com This same project is also set to produce 2-Amino-5-Chloro-3-Methylbenzoic acid, which is explicitly identified as a key intermediate for the potent insecticide, chlorantraniliprole. agropages.com The co-production of these related compounds within the same facility indicates the central role of substituted benzoic acid derivatives in the synthesis pathways of modern agrochemicals. agropages.com
The chemical structure of this compound makes it a useful intermediate in the manufacturing of dyes and pigments. ontosight.ai The process of creating organic dyes often involves multi-step syntheses where nitration is a key step to introduce functional groups that act as chromophores or are precursors to them. epa.gov While specific dye structures derived directly from this compound are proprietary, related nitrobenzoic acid derivatives are widely used. For instance, compounds like 4-Chloro-3-Nitro-Benzoic Acid are foundational intermediates for pigments used in the textile and printing industries. amoghchemicals.in The nitro and carboxylic acid groups on the benzene (B151609) ring are reactive sites that allow for the construction of larger, more complex conjugated systems responsible for color. ontosight.ai
This compound is classified as a fine or specialty chemical, indicating its use in smaller volume, high-value applications beyond bulk commodity chemicals. kemiworks.nettcichemicals.com Its production is often part of projects focused on "special new materials." agropages.com These applications leverage the compound's specific chemical properties to build molecules with tailored functions. The synthesis of heterocyclic compounds and other complex organic molecules for pharmaceuticals and agrochemicals are prime examples of its role in the specialty chemicals sector. nih.govagropages.com
Functional Group Transformations and Derivatization Strategies
The reactivity of this compound is largely dictated by its nitro and carboxylic acid functionalities. Strategic modification of these groups is a common approach to synthesize a wide array of derivatives. ontosight.ai
One of the most significant and widely used transformations involving this compound is the reduction of its nitro group (-NO₂) to an amino group (-NH₂). ontosight.ai This reaction converts the starting material into 2-amino-5-methylbenzoic acid, an anthranilic acid derivative. This transformation is crucial because the resulting primary amine is a highly versatile functional group in organic synthesis, readily participating in reactions to form amides, imines, and various heterocyclic systems. ontosight.ainih.gov
A practical application of this strategy is seen in the synthesis of complex indole (B1671886) derivatives. rsc.org In one pathway, a related nitrobenzoic acid is used to form a nitro-substituted isocoumarin, which is then subjected to catalytic hydrogenation. rsc.org This step simultaneously reduces the nitro group to an amine and opens the lactone ring, leading to the formation of a 2-methylindole-4-carboxylic acid structure after subsequent cyclization. rsc.org This demonstrates how the nitro group can be carried through several synthetic steps before its transformation is used to achieve a key structural change. rsc.org
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group (-COOH) is a primary site for chemical modification in this compound. As a typical carboxylic acid, it readily donates a proton in the presence of a base. nih.govnoaa.gov This fundamental acidic character allows for neutralization reactions with both inorganic and organic bases, which produce a salt and water, often accompanied by the release of significant heat. nih.govechemi.com
Beyond simple acid-base reactions, the carboxyl group is a gateway to the synthesis of various functional derivatives, primarily esters and amides. ontosight.ai These transformations are crucial for creating new chemical entities for applications in pharmaceuticals and materials science. ontosight.aisolubilityofthings.com
A specific example is the formation of an amide through the reaction of this compound with an amine. For instance, it reacts with furfurylamine to produce N-(furan-2-ylmethyl)-5-methyl-2-nitrobenzamide in high yield. nih.gov This reaction showcases the direct conversion of the carboxylic acid to a more complex amide derivative, which can serve as a precursor for further synthetic elaborations. nih.gov
| Reactant 1 | Reactant 2 | Product | Yield |
|---|---|---|---|
| This compound | Furfurylamine | N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide | 93% |
Homologation of Side Chains
Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit, typically a methylene (B1212753) (-CH₂) group. For carboxylic acids like this compound, the Arndt-Eistert synthesis is a preeminent method for one-carbon homologation. organic-chemistry.orgwikipedia.org This reaction effectively converts a carboxylic acid into its higher homologue, for instance, transforming an aryl-COOH into an aryl-CH₂-COOH. scribd.com
The Arndt-Eistert reaction is a multi-step process that preserves the stereochemistry of the starting material and is compatible with a wide array of functional groups that are not acidic. wikipedia.orgnrochemistry.com
The general sequence of the Arndt-Eistert homologation involves:
Activation: The carboxylic acid is first converted into a more reactive acid chloride, typically using thionyl chloride (SOCl₂). scribd.comnrochemistry.com
Diazoketone Formation: The resulting acid chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. organic-chemistry.orgnrochemistry.com Excess diazomethane is used to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org
Wolff Rearrangement: The α-diazoketone undergoes a rearrangement to form a ketene (B1206846). This key step is typically catalyzed by metal salts (e.g., silver oxide, Ag₂O) or induced by heat or light (photochemically). organic-chemistry.orgscribd.com
Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile present in the reaction mixture. If water is used, the final product is the homologated carboxylic acid. organic-chemistry.org If alcohols or amines are used, the corresponding esters or amides are formed. nrochemistry.com
By applying this method, this compound can be converted to (5-methyl-2-nitrophenyl)acetic acid, effectively lengthening the side chain.
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Acid Activation | SOCl₂ | Acid Chloride |
| 2 | Diazotization | CH₂N₂ | α-Diazoketone |
| 3 | Wolff Rearrangement | Ag₂O, Heat, or UV Light | Ketene |
| 4 | Nucleophilic Attack | H₂O | Homologated Carboxylic Acid |
Research on Substituted Benzoic Acid Analogues
Synthesis and Reactivity of 3-Iodo-2-methyl-5-nitrobenzoic Acid
3-Iodo-2-methyl-5-nitrobenzoic acid is a halogenated analogue whose synthesis and reactivity are of interest for creating complex molecular scaffolds. Its preparation typically involves a sequential functionalization of a simpler benzoic acid precursor.
The general synthetic route begins with the nitration of 2-methylbenzoic acid to introduce the nitro group at the 5-position, followed by a regioselective iodination to place the iodine atom at the 3-position. The reactivity of this compound is dominated by the presence of the iodine atom, which is activated by the electron-withdrawing nitro group on the same ring. This activation makes the iodine a good leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement with other functional groups.
| Property | Value |
|---|---|
| CAS Number | 1005499-46-6 |
| Molecular Formula | C₈H₆INO₄ |
| Molecular Weight | 307.04 g/mol |
| Melting Point | 178-179 °C |
| Appearance | Solid |
Comparative Studies with Other Methyl-Nitrobenzoic Acid Isomers
Comparisons with the simpler nitrobenzoic acid isomers also provide insight. Studies on the acid strength of ortho-, meta-, and para-nitrobenzoic acids show that all are stronger acids than benzoic acid itself, with the ortho isomer being the strongest (ortho >> para > meta). libretexts.org This is due to the electronic and steric effects of the nitro group. Similarly, the thermal stability of these isomers varies with substitution pattern, with decomposition temperatures following the order: m-nitrobenzoic acid > o-nitrobenzoic acid > p-nitrobenzoic acid. scielo.brresearchgate.net These findings underscore the principle that isomerism directly impacts reactivity, acidity, and stability, a concept that extends to the more substituted methyl-nitrobenzoic acids. libretexts.orgoup.com
| Isomer | Relative Acidity (vs. Benzoic Acid) | Relative Thermal Stability |
|---|---|---|
| ortho-Nitrobenzoic Acid | Strongest | Intermediate |
| meta-Nitrobenzoic Acid | Weakest (of the three) | Highest |
| para-Nitrobenzoic Acid | Intermediate | Lowest |
Formation of Heterocyclic Derivatives
Substituted nitrobenzoic acids are valuable precursors for synthesizing heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The functional groups on this compound can be manipulated to construct new ring systems.
A notable example involves the use of an amide derivative of this compound in a cascade reaction to form seven-membered heterocycles. Specifically, N-allyl-N-(furan-2-ylmethyl)-5-methyl-2-nitrobenzamide can be synthesized and then subjected to a copper-catalyzed intramolecular reaction. This process involves the reduction of the nitro group and a subsequent cyclization cascade to produce 1,4-benzodiazepine-5-ones, a privileged scaffold in medicinal chemistry. nih.gov
Furthermore, a general and efficient method for creating another class of heterocycles, quinazolinones, involves the one-pot reductive cyclization of 2-nitrobenzoic acid derivatives. arkat-usa.orgresearchgate.net In this reaction, a compound like this compound is heated with formamide (B127407) in the presence of a metal catalyst. The formamide acts as both a reducing agent for the nitro group and a source of atoms for the new heterocyclic ring, leading to the formation of the corresponding quinazolinone derivative. arkat-usa.orgresearchgate.net
| Precursor | Key Transformation | Catalyst System | Heterocyclic Product Class |
|---|---|---|---|
| N-allyl-N-(furan-2-ylmethyl)-5-methyl-2-nitrobenzamide | Reductive Cyclization Cascade | Molybdenum/Copper Catalysts | 1,4-Benzodiazepine-5-ones |
Applications of 5 Methyl 2 Nitrobenzoic Acid in Biomedical and Materials Sciences
Medicinal Chemistry Applications
In the realm of medicinal chemistry, 5-Methyl-2-nitrobenzoic acid is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals and as a scaffold for developing new biologically active agents.
This compound is a key intermediate in the production of certain therapeutic agents. One of the most notable applications is in the synthesis of the anticancer drug Raltitrexed. Raltitrexed is an antimetabolite drug used in chemotherapy to inhibit the enzyme thymidylate synthase, which is crucial for DNA synthesis and cell proliferation. The production of Raltitrexed involves the use of this compound to construct a specific quinazolinone core structure essential for the drug's activity researchgate.net. The compound's role as a foundational piece in the assembly of such complex molecules highlights its importance in the pharmaceutical industry.
While the isomeric compound, 2-methyl-5-nitrobenzoic acid, is noted as a key intermediate for certain non-steroidal anti-inflammatory drugs (NSAIDs) and pharmaceuticals for spinal muscle atrophy (SMA), the primary documented role for this compound is in the synthesis of specific antineoplastic agents like Raltitrexed researchgate.netguidechem.com.
The structure of this compound provides a platform for the development of new pharmaceutical compounds. For instance, it can be theoretically converted into derivatives like Methyl-N-(5-methyl-2-nitrophenyl) carbamate (B1207046). Carbamates are a class of organic compounds that are widely used in agrochemicals and as drugs for conditions like Alzheimer's disease.
A plausible synthetic pathway to obtain Methyl-N-(5-methyl-2-nitrophenyl) carbamate from this compound would typically involve several key steps:
Reduction of the Nitro Group: The nitro group (-NO2) is first reduced to an amino group (-NH2) to form 2-amino-5-methylbenzoic acid.
Conversion of Carboxylic Acid: The carboxylic acid group (-COOH) is then converted into a more reactive derivative, such as an acyl chloride or an isocyanate.
Carbamate Formation: Finally, reaction with methanol (B129727) or a methylating agent would yield the target carbamate.
General methods for synthesizing N-methyl-carbamates often involve the reaction of amines with chlorocarbonates nih.gov. This adaptability makes this compound a useful starting material for creating libraries of novel compounds to be screened for biological activity.
While this compound is a valuable synthetic intermediate, its direct role as a "lead compound" in drug discovery is not extensively documented in scientific literature. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. Instead, this compound functions more as a versatile building block or scaffold from which more complex potential drug candidates are constructed. Its value lies in providing a specific arrangement of functional groups that can be elaborated upon to generate novel molecules for drug discovery programs.
Nitroaromatic compounds, including derivatives of nitrobenzoic acid, are known to possess a wide spectrum of biological activities, including antimicrobial effects . The nitro group is a key pharmacophore in several established antimicrobial drugs. The mechanism of action for many nitro-containing drugs involves the intracellular reduction of the nitro group within the microbial cell, leading to the formation of toxic, reactive intermediates that can damage cellular macromolecules like DNA, ultimately causing cell death.
Research into nitroimidazole derivatives, for example, has shown that the 5-nitro group is often essential for biological activity . Studies have explored the synthesis of various ester derivatives of nitro-containing compounds, starting from precursors like p-nitrobenzoic acid, to evaluate their antibacterial and antifungal properties . These investigations demonstrate the ongoing interest in using nitrobenzoic acid scaffolds as a basis for developing new antimicrobial agents to combat infectious diseases.
Table 1: Research on Antimicrobial Activity of Nitroaromatic Derivatives
| Compound Class | Organism Type | Mechanism of Action | Reference |
| 5-Nitroimidazoles | Anaerobic Bacteria, Protozoa | Intracellular reduction of the nitro group to form reactive intermediates that damage DNA. | |
| Nitrobenzoic Acid Esters | Bacteria, Fungi | Not fully elucidated, but presumed to involve the reactive properties of the nitro group. |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would involve systematically modifying its three key functional groups to observe the effect on a specific biological target.
Key structural modifications could include:
The Carboxylic Acid Group: Altering its acidity, converting it to an ester or amide, or replacing it with other acidic groups to see how it affects binding to a biological target.
The Nitro Group: Changing its position on the ring, or replacing it with other electron-withdrawing groups to modulate electronic properties and potential for metabolic activation.
The Methyl Group: Replacing it with other alkyl groups of varying size or with electron-donating/withdrawing groups to probe steric and electronic requirements for activity.
By analyzing the outcomes of these modifications, chemists can build a model that relates specific structural features to the desired biological effect, guiding the design of more potent and selective drugs.
Beyond its role in synthesis, this compound is also used as a biochemical reagent in life science research. It is classified as an organic compound that can be employed as a biological material for various research purposes glpbio.commedchemexpress.com. In this context, it may be used in assays, as a component in culture media, or as a reference standard in analytical studies. Its stability and defined chemical properties make it a reliable component for reproducible experimental setups in a laboratory setting glpbio.commedchemexpress.com.
Materials Science Applications
The unique molecular architecture of this compound, featuring a carboxylic acid group, a nitro group, and a methyl group attached to a benzene (B151609) ring, makes it a compound of interest in materials science. The electron-withdrawing nature of the nitro group, combined with the reactive potential of the carboxylic acid function, provides a basis for its exploration in the development of novel organic materials with specific electronic and functional properties.
Investigations into Electron Transfer Processes in Organic Materials
The study of electron transfer is fundamental to the development of organic electronic materials used in applications such as organic light-emitting diodes (OLEDs), solar cells, and transistors. The presence of the strongly electron-withdrawing nitro group (—NO₂) in this compound significantly influences the electronic properties of the aromatic ring.
Research in this area focuses on how molecules with such functional groups behave in solid-state or solution-based systems. The nitro group can facilitate the acceptance of electrons, making compounds like this compound potential n-type (electron-transporting) materials or components thereof. Key research findings indicate that the presence of nitro groups in aromatic compounds retards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org This characteristic is crucial for designing and synthesizing complex organic molecules where controlled electronic properties are desired.
While specific studies focusing exclusively on this compound are not extensively detailed in available literature, the broader class of aromatic nitro compounds is widely investigated. The principles derived from these studies are applicable. The electron-withdrawing capacity of the nitro group lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, a critical parameter for efficient electron injection and transport in organic electronic devices.
Table 1: Physicochemical Properties of this compound Relevant to Materials Science
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | chemicalbook.comnih.gov |
| Molar Mass | 181.15 g/mol | nih.gov |
| Melting Point | 134-136 °C | chemicalbook.com |
| Physical Appearance | Off-white crystalline powder / Very light yellow solid | nih.govchemicalbook.com |
| Functional Groups | Carboxylic Acid, Nitro Group, Methyl Group | |
| Solubility | Insoluble in water | nih.govchemicalbook.com |
Development of Functional Materials based on Aromatic Nitro Compounds
Aromatic nitro compounds serve as versatile and essential building blocks in the synthesis of a wide array of functional materials. researchgate.netiloencyclopaedia.org Their primary utility lies in their role as precursors to amino compounds via the reduction of the nitro group. These resulting aromatic amines are foundational for creating dyes, pigments, and high-performance polymers like polyamides and polyurethanes. iloencyclopaedia.org
This compound is a valuable intermediate in this context. researchgate.net Its structure offers several routes for incorporation into larger, more complex materials:
Reduction and Polymerization: The nitro group can be reduced to an amine group (—NH₂). The resulting compound, 2-amino-5-methylbenzoic acid, possesses both an amine and a carboxylic acid group, making it an ideal monomer for the synthesis of specialty polyamides.
Esterification and Amidation: The carboxylic acid group can be readily converted into esters or amides. This allows the 5-methyl-2-nitrophenyl moiety to be attached to other molecules or polymer backbones, imparting specific electronic or physical properties to the final material.
Use in Dye Synthesis: Aromatic nitro compounds are precursors in the synthesis of various dyes. iloencyclopaedia.orgscienceinfo.com The Leimgruber–Batcho and Baeyer–Emmerling indole (B1671886) syntheses, for example, can start with aromatic nitro compounds. wikipedia.org
The development of functional materials from this compound leverages its dual reactivity. For instance, the carboxylic acid can provide a point of attachment or solubility, while the nitro group can be used to tune the material's electronic characteristics or serve as a handle for subsequent chemical transformations.
Table 2: Potential Contributions of Functional Groups in this compound to Materials Development
| Functional Group | Potential Role in Materials Science |
| **Nitro Group (—NO₂) ** | Acts as a strong electron-withdrawing group to tune electronic properties; can be reduced to an amine (—NH₂) to serve as a reactive site for polymerization (e.g., polyamides) or dye synthesis. wikipedia.orgiloencyclopaedia.org |
| Carboxylic Acid Group (—COOH) | Provides a site for esterification or amidation, allowing the molecule to be grafted onto other structures; can enhance solubility or act as a monomer in condensation polymerizations (e.g., polyesters, polyamides). chemicalbook.comnih.govchemicalbook.com |
| Methyl Group (—CH₃) | Influences solubility in organic solvents and can affect the packing of molecules in the solid state, thereby modifying the bulk properties of the material. |
| Aromatic Ring | Provides a rigid structural core and participates in π-π stacking interactions, which are crucial for charge transport in organic electronic materials. |
Analytical and Separation Methodologies for 5 Methyl 2 Nitrobenzoic Acid
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary technique for the analysis of 5-Methyl-2-nitrobenzoic acid. sielc.com Method development focuses on achieving adequate resolution, sensitivity, and speed, tailored to the specific analytical goal, such as quantification, impurity profiling, or purification.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for analyzing this compound. sielc.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.
A straightforward RP-HPLC method for this compound utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The optimization of the mobile phase is crucial for achieving the desired separation. Key parameters for optimization include:
Organic Modifier Percentage : In reversed-phase chromatography, increasing the concentration of the organic solvent (e.g., acetonitrile) typically reduces the retention time of the analytes. chromatographyonline.com Adjusting the acetonitrile-to-water ratio is a primary tool for controlling the retention factor (k). For effective separation, the retention factor for all compounds of interest should ideally be between 2 and 10. chromatographyonline.com
pH of the Mobile Phase : Since this compound is a carboxylic acid, the pH of the mobile phase significantly impacts its ionization state and, consequently, its retention. molnar-institute.com Adding an acid like phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to increased retention on a reverse-phase column. sielc.comchromatographyonline.com For robust methods, it is common to adjust the pH to be well away from the analyte's pKa. chromatographyonline.com
Choice of Organic Solvent : Different organic solvents possess distinct properties that affect selectivity. Acetonitrile, methanol (B129727), and tetrahydrofuran (B95107) are common choices in reversed-phase HPLC. chromatographyonline.com Acetonitrile is known for its ability to participate in dipole-dipole interactions, while methanol is more acidic. chromatographyonline.com The choice of solvent can alter the elution order of compounds in a mixture.
A typical set of conditions for the analysis of this compound on two different reverse-phase columns is detailed below.
| Parameter | Condition |
|---|---|
| Stationary Phase | Newcrom R1 or Newcrom C18 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Mode | Reverse Phase (RP) |
| Application | Analytical Separation |
For applications requiring detection by mass spectrometry (MS), the mobile phase composition must be carefully selected to ensure compatibility with the MS interface. Non-volatile buffers, such as phosphoric acid, are unsuitable as they can contaminate the ion source. sielc.comsielc.com
To adapt the HPLC method for LC-MS analysis, phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.comsielc.com Using a low concentration of formic acid (e.g., 0.1%) can maintain a low mobile phase pH, ensuring the analyte remains in its less polar, protonated form, while also being fully compatible with standard electrospray ionization (ESI) mass spectrometers. chromatographyonline.com
For high-throughput or rapid analytical needs, Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm, though 3 µm particles also provide faster analysis) to achieve higher efficiency and resolution. sielc.comsielc.com
The analytical method developed for this compound can be adapted for UPLC applications by using columns with smaller particles, such as 3 µm. sielc.com This transition allows for a substantial reduction in analysis time without compromising separation quality, making it suitable for rapid screening or quality control processes.
The analytical HPLC method for this compound is scalable and can be adapted for preparative chromatography. sielc.comsielc.com The goal of preparative separation is to isolate and purify larger quantities of the target compound or to isolate and identify unknown impurities. By increasing the column diameter and adjusting the flow rate, the same mobile phase conditions used for analytical separation can often be employed to purify gram-scale quantities of the material. This scalability is essential for obtaining pure reference standards and for the characterization of by-products from synthesis. For instance, HPLC methods are developed to detect and quantify potential genotoxic impurities in drug substances, such as various nitro- and chloro-substituted benzoic acid derivatives. asianpubs.org
The developed HPLC methods are also suitable for pharmacokinetic studies, which involve measuring the absorption, distribution, metabolism, and excretion of a compound. sielc.comsielc.com These studies require sensitive and specific analytical methods to quantify the parent compound and its metabolites in biological matrices like plasma or urine.
In a typical pharmacokinetic study involving a related nitrobenzoic acid derivative, blood samples were collected at various time intervals after administration to rats. researchgate.net The samples were then processed and analyzed by RP-HPLC with UV detection to monitor the concentration of the parent compound and identify metabolites over time. researchgate.net Such methods often employ a C18 column and a gradient elution system with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and acetonitrile to separate the compound of interest from endogenous biological components. researchgate.net
Other Chromatographic Techniques
Besides HPLC, other chromatographic techniques can be applied to the analysis and separation of this compound and related compounds.
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly ultraviolet-visible (UV-Vis) spectroscopy, represent a fundamental analytical technique for the quantitative determination of this compound. This approach is predicated on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum due to the presence of a chromophore. In the case of this compound, the nitro group (-NO2) attached to the benzene (B151609) ring acts as a powerful chromophore, making the compound highly suitable for this type of analysis. The intensity of the light absorption at a specific wavelength is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.
The quantitative analysis of this compound via UV-Vis spectrophotometry involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The choice of solvent is a critical parameter in developing a robust spectrophotometric method. The solvent must be transparent in the wavelength range of interest and should not react with the analyte. Given the solubility characteristics of this compound, polar organic solvents such as ethanol (B145695), methanol, and acetonitrile are suitable choices.
While specific, validated spectrophotometric methods for the quantitative analysis of this compound are not extensively detailed in publicly available literature, data from structurally similar compounds, such as the isomers of nitrobenzoic acid, provide valuable insights into the expected analytical parameters. For instance, studies on 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid show that these compounds exhibit strong absorption in the UV region, typically between 215 nm and 265 nm. acs.orgnih.gov The methyl group in the 5-position of this compound is expected to have a minor bathochromic or hypsochromic effect on the λmax compared to 2-nitrobenzoic acid.
The following table summarizes typical spectrophotometric data for related nitrobenzoic acid compounds, which can serve as a reference for the development of an analytical method for this compound.
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| 2-Nitrobenzoic acid | 215 | 22387 | Alcohol |
| 255 | 7079 | Alcohol | |
| 3-Nitrobenzoic acid | ~255-265 | Not Reported | Not Reported |
| 4-Nitrobenzoic acid | 263 | Not Reported | Not Reported |
This table presents data for structurally related compounds to provide an estimation of the spectrophotometric properties of this compound.
The development of a specific and validated spectrophotometric method for this compound would require experimental determination of the λmax in a selected solvent, followed by the generation of a calibration curve under controlled conditions to establish the linear dynamic range, limit of detection (LOD), and limit of quantification (LOQ).
Environmental Research Perspectives on 5 Methyl 2 Nitrobenzoic Acid
Environmental Fate and Behavior of Nitro Compounds
Nitroaromatic compounds (NACs), a class to which 5-Methyl-2-nitrobenzoic acid belongs, are significant environmental pollutants due to their widespread use in industries such as dye, pesticide, and explosives manufacturing. mdpi.com Their chemical structure, characterized by a nitro group attached to an aromatic ring, renders them resistant to degradation and contributes to their persistence in the environment. nih.govnih.gov
Degradation Pathways and Persistence in Various Matrices
The environmental persistence of nitroaromatic compounds is a considerable concern. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to the electrophilic attack by oxygenases, which is a common initial step in the degradation of many aromatic compounds. nih.govtandfonline.com This inherent stability means that compounds like this compound can persist in soil and water for extended periods. nih.govtandfonline.com
The fate and transport of these compounds in the environment are dictated by their physicochemical properties, such as solubility and soil adsorption coefficients, as well as environmental factors like pH and redox potential. tandfonline.com For instance, 2,4,6-trinitrotoluene (B92697) (TNT) can be strongly adsorbed to soil, which complicates remediation efforts. tandfonline.com While specific degradation data for this compound is scarce, the general behavior of nitroaromatic compounds suggests it is likely to be recalcitrant. nih.govresearchgate.net Degradation, when it occurs, can proceed through various abiotic and biotic pathways.
Factors Influencing Persistence of Nitroaromatic Compounds:
Chemical Structure: The number and position of nitro groups influence reactivity. nih.gov
Environmental Matrix: Persistence varies between soil, sediment, surface water, and groundwater. nih.gov
Physicochemical Properties: Solubility, vapor pressure, and octanol-water partition coefficient (Kow) affect mobility and bioavailability. tandfonline.com
Environmental Conditions: pH, temperature, and the presence of oxygen and other electron acceptors are critical. tandfonline.com
Biotransformation Processes
Microbial activity is a key driver in the transformation of nitroaromatic compounds in the environment. nih.gov Biotransformation can occur under both aerobic and anaerobic conditions, often involving the reduction of the nitro group as the initial step. nih.goveaht.org
Under anaerobic conditions, the nitro group is typically reduced sequentially to nitroso, hydroxylamino, and finally amino groups. nih.govnih.gov This reduction is catalyzed by enzymes called nitroreductases, which are found in a wide variety of anaerobic bacteria, such as Clostridium and Desulfovibrio species. nih.gov The resulting aromatic amines are often more water-soluble but can also be toxic and require further degradation. nih.govnih.gov
Aerobic degradation is more challenging for microbes. nih.gov However, some aerobic bacteria have evolved specific pathways to metabolize nitroaromatics. nih.govdtic.mil These strategies include:
Oxidative Denitration: Dioxygenase or monooxygenase enzymes can add hydroxyl groups to the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.goveaht.org
Reductive Pathway: The nitro group is first reduced to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound. This product can then enter standard aromatic degradation pathways involving ring cleavage. nih.gov
Hydride-Meisenheimer Complex Formation: Some bacteria can reduce the aromatic ring of dinitro and trinitro compounds, leading to the elimination of a nitrite ion. nih.gov
Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also demonstrated the ability to degrade a range of nitroaromatic compounds, including TNT. mdpi.comnih.govnih.gov
A study on a Mycobacterium strain showed it could utilize 4-nitrotoluene (B166481) as its sole source of carbon, nitrogen, and energy, metabolizing it via an initial reduction to 4-hydroxylaminotoluene, which is then rearranged. asm.org This indicates that pathways for related methylated nitroaromatics exist.
| Microorganism Type | Transformation Process | Key Intermediates/Products | References |
| Anaerobic Bacteria | Nitro group reduction | Nitroso, hydroxylamino, amino compounds | nih.govnih.gov |
| Aerobic Bacteria | Oxidative denitration / Reductive pathway | Nitrite, hydroxylated aromatics, ammonia | nih.goveaht.orgdtic.mil |
| Fungi | Mineralization / Degradation | Varied, can lead to complete breakdown | mdpi.comnih.govnih.gov |
Photolysis Studies
Photolysis, or degradation by sunlight, is another significant transformation pathway for nitroaromatic compounds in the environment, particularly in surface waters and on surfaces. nih.govnih.gov These compounds strongly absorb sunlight in the ultraviolet and blue spectral regions, making them susceptible to photochemical reactions. umich.edu
Studies have shown that the photolysis of various nitroaromatic compounds, including nitrophenols and nitro-polycyclic aromatic hydrocarbons (NPAHs), can generate reactive species like nitrous acid (HONO) and other nitrogen oxides (NOx). acs.org The rate of photolysis is influenced by factors such as the chemical structure of the compound, the intensity of irradiation, and the presence of other substances in the water, such as humic acids. umich.eduacs.org
Dissolved humic substances, commonly found in natural waters, can enhance the photolysis rates of nitroaromatic compounds. umich.edu This "sensitization" effect is particularly pronounced for compounds with a methyl group ortho to the nitro group. umich.edu Given that this compound has this structural feature, its photolysis in natural waters might be accelerated. The addition of a second nitro group to a molecule has also been shown to increase the rate of photolysis. fit.edu
Advanced oxidation processes, such as the UV/H2O2 process, have been shown to be effective for the complete mineralization of nitroaromatic compounds that are otherwise difficult to degrade. nih.gov
Ecological Impact Assessment of Nitrobenzoic Acids
Nitroaromatic compounds, including nitrobenzoic acids, are recognized as environmental hazards due to their potential toxicity to a wide range of organisms. nih.govise-online.org Many are classified as priority pollutants by environmental agencies. nih.govnih.gov Their toxicity, combined with their environmental persistence, means they can pose a long-term risk to ecosystems. tandfonline.com
The introduction of nitroaromatic compounds into the environment can lead to the contamination of soil, groundwater, and surface water. nih.govise-online.org Chronic exposure to even low concentrations of these compounds can have adverse effects on human health and aquatic life. ontosight.aichrom-china.com For example, nitroaromatics can cause toxic and mutagenic effects in humans, fish, algae, and microorganisms. nih.gov The transformation products of these compounds can sometimes be as toxic or even more toxic than the parent molecule. researchgate.net
While specific ecotoxicological data for this compound is limited, studies on related compounds provide insight. For instance, 4-nitrobenzoic acid has been evaluated for its effects on aquatic organisms and has shown some level of toxicity. carlroth.com Munitions-related nitroaromatic compounds are generally considered moderately to highly toxic to freshwater organisms. nih.gov The presence of inorganic anions like chloride and nitrite in the environment can also inhibit the biodegradation of nitroaromatic compounds, potentially exacerbating their ecological impact. chrom-china.com
| Compound Class | Observed Ecological Effects | Affected Organisms | References |
| Nitroaromatic Compounds | Toxicity, mutagenicity, carcinogenicity | Humans, fish, algae, microorganisms, earthworms | nih.govnih.govresearchgate.net |
| Nitrobenzoic Acids | Potential aquatic toxicity, inhibition of microbial processes | Aquatic life, bacteria | ontosight.aichrom-china.comcarlroth.com |
| Munitions Compounds (e.g., TNT, RDX) | Moderate to high toxicity | Freshwater fish and invertebrates | nih.gov |
Methodologies for Environmental Monitoring and Remediation
Given the risks posed by nitroaromatic compounds, effective methods for their detection and removal from the environment are crucial.
Monitoring: Traditional methods for detecting nitroaromatic compounds in environmental samples rely on laboratory-based techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). ise-online.orgchrom-china.com These methods are accurate but can be expensive, time-consuming, and not suitable for on-site analysis. ise-online.org To address these limitations, researchers are developing more rapid and cost-effective sensor technologies. Carbon-based electrochemical sensors, for instance, offer a promising alternative for the rapid, on-site detection of nitroaromatic compounds in water. ise-online.orgacs.org A method combining HPLC with ion chromatography (IC) has also been developed for the simultaneous detection of nitroaromatic compounds and inorganic anions that can affect their degradation. chrom-china.com
Remediation: A variety of technologies have been investigated for the remediation of sites contaminated with nitroaromatic compounds. These can be broadly categorized into physicochemical and biological methods. nih.govresearchgate.net
Physicochemical Methods: These include adsorption onto activated carbon, incineration, and advanced oxidation processes (AOPs) like ozonolysis and Fenton-like reactions. mdpi.comresearchgate.net Chemical reduction, which converts the nitro groups to amines, is also a common approach, though the resulting amines may require further treatment. researchgate.net
Biological Methods (Bioremediation): Bioremediation is considered a more cost-effective and environmentally friendly approach. mdpi.com It utilizes the metabolic capabilities of microorganisms to degrade or detoxify contaminants. nih.gov
Bioreactors and Composting: These systems are suitable for treating soils with high concentrations of contaminants. nih.gov
Phytoremediation: This involves using plants to take up and degrade contaminants from soil and water. It is best suited for sites with low-level, diffuse contamination. nih.gov
Mycoremediation: This approach uses fungi, which have expansive mycelial networks that can effectively interact with and degrade pollutants in complex environments like soil. mdpi.com
The optimal remediation strategy often depends on site-specific factors, including the type and concentration of the contaminant and the environmental matrix. nih.gov
Solubility and Solution Behavior of 5 Methyl 2 Nitrobenzoic Acid
Solution Chemistry and Dissociation Behavior of 5-Methyl-2-nitrobenzoic Acid
The behavior of this compound in solution is dictated by the interplay of its constituent functional groups: the carboxylic acid, the aromatic ring, the methyl group, and the nitro group. These groups influence its solubility in various solvents and its dissociation in aqueous media.
As a carboxylic acid, this compound is capable of donating a proton (H⁺) from its carboxyl group (-COOH) when dissolved in a protic solvent like water. This dissociation establishes an equilibrium between the undissociated acid and its conjugate base, the 5-methyl-2-nitrobenzoate ion. The position of this equilibrium is a measure of the acid's strength and is quantified by its acid dissociation constant (pKa). The presence of the electron-withdrawing nitro group on the benzene (B151609) ring enhances the acidity of the carboxylic acid compared to benzoic acid itself.
The solubility of this compound is a critical factor in its application in organic synthesis. Its polarity, stemming from the carboxylic acid and nitro groups, allows for solubility in polar organic solvents. solubilityofthings.com The carboxylic acid group can also participate in hydrogen bonding, which contributes to its solubility characteristics. solubilityofthings.com
Research Findings
Research and chemical property databases provide insights into the dissociation and solubility of this compound. A predicted pKa value for this compound is reported to be 2.21 ± 0.25. chemicalbook.com This low pKa value indicates that it is a relatively strong acid, a characteristic enhanced by the presence of the electron-withdrawing nitro group.
Data on its water solubility varies. One source indicates a water solubility of 4.7 g/L at 20 °C. chemicalbook.com Another source, however, states a much lower solubility of less than 1 mg/mL at 70 °F (approximately 21.1 °C). nih.gov This discrepancy highlights the importance of consulting multiple sources for physical property data. Generally, it is considered to have limited solubility in water but is more soluble in polar organic solvents such as ethanol (B145695) and acetone, while being poorly soluble in non-polar solvents like hexane. solubilityofthings.com The dissolution in aqueous solutions is significantly affected by pH; in basic solutions, the carboxylic acid is deprotonated to form the more soluble carboxylate salt. chemicalbook.comnih.gov
Interactive Data Tables
Table 1: Dissociation Constant of this compound
| Parameter | Value | Source |
| Predicted pKa | 2.21 ± 0.25 | chemicalbook.com |
Table 2: Solubility of this compound
| Solvent | Temperature | Solubility | Source |
| Water | 20 °C | 4.7 g/L | chemicalbook.com |
| Water | ~21.1 °C | < 1 mg/mL | nih.gov |
| Polar Organic Solvents (e.g., ethanol, acetone) | Not Specified | Soluble | solubilityofthings.com |
| Non-polar Solvents (e.g., hexane) | Not Specified | Insoluble | solubilityofthings.com |
Future Directions and Emerging Research Avenues for 5 Methyl 2 Nitrobenzoic Acid
Exploration of Novel Synthetic Methodologies
The traditional synthesis of 5-Methyl-2-nitrobenzoic acid often involves the nitration of 3-methylbenzoic acid using a mixture of nitric acid and a large excess of sulfuric acid. researchgate.net This method, however, presents significant environmental and handling challenges due to the generation of acidic waste streams. aiche.org Consequently, a primary focus of emerging research is the development of cleaner, more efficient synthetic strategies.
A significant advancement is the creation of an environmentally friendly nitration process that utilizes a mixture of nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O) to nitrate (B79036) methyl 3-methylbenzoate (B1238549). researchgate.netresearchgate.net This method offers high selectivity and avoids the use of sulfuric acid, making the reaction easier to control and reducing hazardous waste. researchgate.net
Future exploration in this area is expected to align with broader trends in green chemistry for nitrating aromatic compounds. These include:
Solid Acid Catalysts: Utilizing reusable solid catalysts, such as zeolites, to replace liquid acids, thereby simplifying catalyst recovery and minimizing waste. tandfonline.com
Alternative Nitrating Agents: Investigating eco-friendly nitrating agents like dinitrogen pentoxide (N₂O₅) in novel reaction media, such as liquefied 1,1,1,2-tetrafluoroethane, which can be easily recovered and reused. nih.gov
Non-traditional Activation Methods: Employing energy sources like microwave and ultrasonic irradiation to accelerate reaction rates and improve yields, often under milder conditions than traditional heating. nih.govsibran.ru
These novel methodologies aim to enhance the efficiency, safety, and environmental profile of this compound synthesis.
Advanced Applications in Targeted Therapeutics
This compound is recognized as a key intermediate in the manufacturing of certain chemotherapy agents. researchgate.net While it is primarily valued as a structural scaffold, emerging research is investigating the therapeutic potential of its derivatives in more targeted applications. The presence of the nitro group, a feature found in several active pharmaceutical ingredients, makes this compound a valuable starting point for drug discovery.
Research into analogous compounds provides insight into potential future applications:
Anticancer Agents: Various β-nitro substituted carboxylic acids have been identified as a new class of cytotoxic agents, showing effectiveness against human cancer cell lines. nih.gov This suggests that derivatives of this compound could be synthesized and screened for similar anticancer activities.
Precursor to Bioactive Scaffolds: The reduction of the nitro group to an amine yields 5-methylanthranilic acid. Anthranilic acid and its derivatives are precursors to a wide range of biologically active compounds. Furthermore, the related compound para-aminobenzoic acid (PABA), which can be synthesized from nitrobenzoic acid precursors, is a crucial building block for drugs with anticancer, antibacterial, and anti-inflammatory properties. mdpi.com
Nitroimidazole Analogs: The nitroaromatic structure is a key feature of nitroimidazole-based drugs, which are used as antibiotics and for treating multi-drug resistant tuberculosis. nih.gov This highlights the potential for developing novel therapeutics based on the this compound scaffold.
Future research will likely focus on synthesizing libraries of derivatives from this compound and evaluating their efficacy against specific biological targets, including cancer cells and pathogenic microbes.
Integration with Sustainable Chemistry Principles
The push towards sustainability is reshaping the chemical industry, and the synthesis of this compound is no exception. Integrating green chemistry principles is a key avenue of emerging research, aiming to minimize environmental impact throughout the product lifecycle.
Key areas of focus include:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing waste. The aforementioned synthesis using HNO₃/Ac₂O is an example of a more selective and efficient process compared to traditional mixed-acid nitration. researchgate.netresearchgate.net
Elimination of Hazardous Reagents: A major goal is the complete replacement of corrosive and polluting reagents like sulfuric acid. aiche.org Research is exploring alternatives such as solid-supported reagents and different solvent systems that are less hazardous and easily recyclable. tandfonline.comsibran.ru
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
The following table summarizes the comparison between traditional and emerging green synthetic approaches.
| Feature | Traditional Method (Mixed Acid) | Emerging Green Method (e.g., HNO₃/Ac₂O) |
| Catalyst/Reagent | Concentrated H₂SO₄ and HNO₃ | HNO₃ and Ac₂O; Solid acid catalysts |
| Byproducts | Large volumes of spent sulfuric acid | Fewer hazardous byproducts |
| Selectivity | Can produce isomeric impurities | High regioselectivity |
| Reaction Control | Difficult, highly exothermic | Easier to control |
| Environmental Impact | High, significant acid waste | Reduced environmental footprint |
Future research will continue to refine these processes, aiming for a synthesis that is not only economically viable but also environmentally benign.
Development of Advanced Analytical Techniques
As the synthesis and application of this compound become more sophisticated, the need for advanced analytical techniques for its detection, quantification, and characterization grows. High-Performance Liquid Chromatography (HPLC) is a well-established method for its analysis. However, research is focused on enhancing the speed, sensitivity, and specificity of these techniques.
Emerging trends in this area include:
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique uses columns with smaller particle sizes to achieve faster separations and higher resolution, making it ideal for high-throughput analysis in pharmaceutical quality control. longdom.org
Hyphenated Techniques: The coupling of HPLC with Mass Spectrometry (HPLC-MS) is becoming indispensable. news-medical.net Techniques like HPLC-tandem MS (HPLC-MS/MS) provide exceptional selectivity and sensitivity, allowing for the precise identification and quantification of the compound and its impurities in complex matrices, such as environmental samples or biological fluids. researchgate.netijpsjournal.com
Advanced Detectors: Alongside mass spectrometry, the use of advanced detectors like Diode-Array Detection (DAD) enhances the ability to identify and distinguish between different nitroaromatic isomers. ijpsjournal.com
These advancements are crucial for ensuring the purity of pharmaceutical intermediates, monitoring for trace-level contaminants, and supporting pharmacokinetic studies of derivative compounds. longdom.orgnews-medical.net
Comprehensive Environmental Risk Assessment
A crucial area of future research involves a thorough assessment of the environmental fate and potential risks associated with this compound. As an industrial chemical, understanding its persistence, bioaccumulation potential, and toxicity is essential for responsible management. setac.orgnih.gov
A comprehensive environmental risk assessment would focus on several key areas:
Biodegradation Pathways: While specific studies on this compound are limited, research on other nitrobenzoic acid isomers provides a roadmap. Bacteria have been shown to degrade compounds like 2-nitrobenzoate (B253500) and 3-nitrobenzoate, often through oxidative pathways that release nitrite (B80452) and form intermediates such as salicylate, catechol, or protocatechuate before the aromatic ring is cleaved. semanticscholar.orgnih.govresearchgate.net Future studies will need to isolate microorganisms capable of degrading this compound and elucidate the specific metabolic pathways involved.
Ecotoxicity Testing: A full assessment requires determining the compound's toxicity to a range of organisms representing different trophic levels, including algae, invertebrates (like Daphnia), and fish. This data is used to establish a Predicted No-Effect Concentration (PNEC). nih.gov The known toxicity of related nitroaromatic compounds, which can cause adverse haematological effects, underscores the need for such testing. uzh.ch
Exposure Assessment: This involves modeling and measuring the Predicted Environmental Concentration (PEC) based on production volumes, use patterns, and release scenarios. nih.gov Comparing the PEC with the PNEC is the final step in characterizing the environmental risk. nih.gov
Given the general recalcitrance and potential toxicity of some nitroaromatic compounds, a proactive and thorough investigation into the environmental behavior of this compound is a critical avenue for future research. asm.org
Q & A
Basic Research Questions
Q. What are the common synthetic applications of 5-methyl-2-nitrobenzoic acid in heterocyclic compound synthesis?
- Answer: this compound serves as a versatile precursor in multi-step syntheses. For example, it is oxidized and esterified to synthesize triketone-containing quinazoline-2,4-dione derivatives, achieving an 83% yield for the key intermediate dimethyl 4-aminoisophthalate . It is also coupled with primary amines (e.g., furfurylamine) to form benzamide derivatives via amidation, with yields up to 93% under optimized conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Answer:
- 1H and 13C NMR : Used to confirm proton environments and carbon frameworks. For instance, the methyl group at δ 2.41 ppm and aromatic protons in benzamide derivatives validate successful amidation .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M + H]+ calcd for C13H13O4N2: 261.0870) .
- Melting Point Analysis : Provides preliminary purity assessment (e.g., mp 135–137°C for N-(furan-2-ylmethyl)-5-methyl-2-nitrobenzamide) .
Q. What purification strategies are effective for isolating this compound derivatives?
- Answer: Column chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA) is widely used. For example, derivatives in diazepine synthesis were purified using PE/EA ratios of 2:1 to 3:1, achieving >95% purity . Recrystallization from chloroform or DMSO is also employed for crystalline products .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield amidation of this compound?
- Answer: Key parameters include:
- Stoichiometry : Use 1.1 equivalents of amine to ensure complete conversion .
- Catalysts : Copper-catalyzed coupling improves efficiency in one-pot syntheses .
- Workup : Acid-base extraction removes unreacted starting materials, while column chromatography isolates the product .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress (e.g., Rf = 0.3 in 2:1 PE/EA) .
Q. How should researchers resolve contradictory spectroscopic data in nitrobenzoic acid derivative characterization?
- Answer: Conflicting NMR signals (e.g., overlapping aromatic peaks) can be addressed via:
- 2D NMR Techniques : HSQC and COSY correlate proton-carbon interactions and proton-proton coupling .
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted spectra.
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to simplify splitting patterns .
Q. What strategies are recommended for designing multi-step syntheses using this compound?
- Answer:
- Functional Group Compatibility : Ensure nitro and methyl groups tolerate subsequent reactions (e.g., reduction of nitro to amine requires Pd/C or Fe/HCl) .
- Modular Intermediates : Convert this compound to esters or amides for downstream diversification .
- Scalability : Optimize solvent systems (e.g., DMF for solubility) and temperature profiles to maintain yield at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
